![molecular formula C8H5BrClNO2 B038538 6-Bromo-8-chloro-2H-benzo[B][1,4]oxazin-3(4H)-one CAS No. 121564-96-3](/img/structure/B38538.png)

6-Bromo-8-chloro-2H-benzo[B][1,4]oxazin-3(4H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

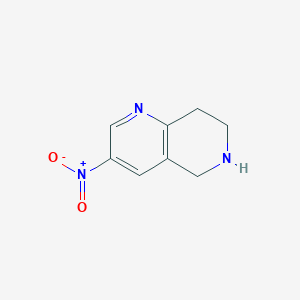

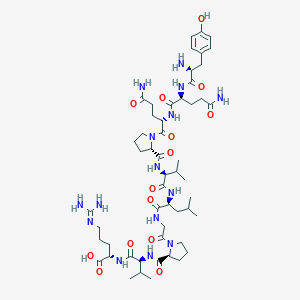

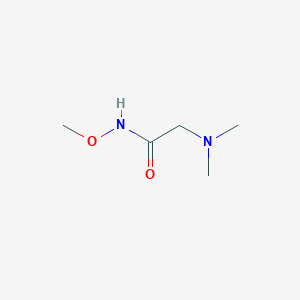

The synthesis of benzo[b][1,4]oxazin-3(4H)-one derivatives, including those similar to 6-bromo-8-chloro-2H-benzo[b][1,4]oxazin-3(4H)-one, typically involves condensation, reduction, O-alkylation, and Smiles rearrangement. Starting materials often include halogenated benzaldehydes, anilines, and chloroacetyl chloride. These methods allow for the introduction of various substituents onto the benzo[b][1,4]oxazin-3(4H)-one core, influencing its physical and chemical properties (Tian et al., 2012).

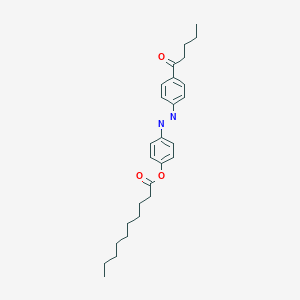

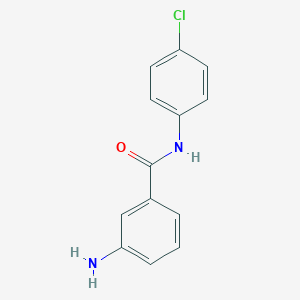

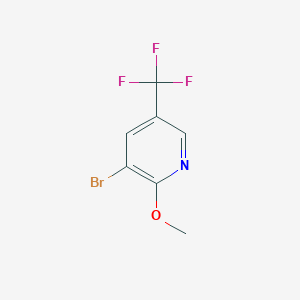

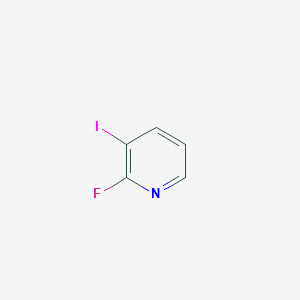

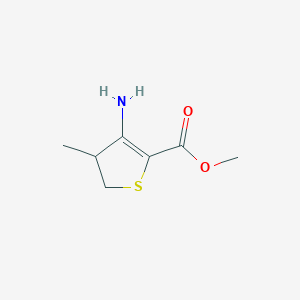

Molecular Structure Analysis

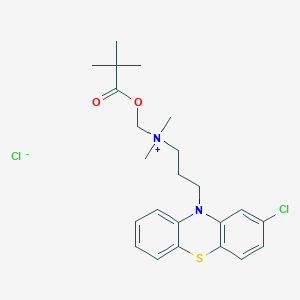

The molecular structure of benzo[b][1,4]oxazin-3(4H)-one derivatives is characterized by their crystalline form and extensive intermolecular hydrogen bonding. These compounds crystallize in various space groups, depending on the substituents present, which can affect their density and stability. The presence of halogen atoms like bromo and chloro groups can further influence the molecular geometry and electronic distribution (Hwang et al., 2006).

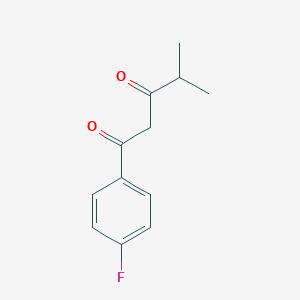

Chemical Reactions and Properties

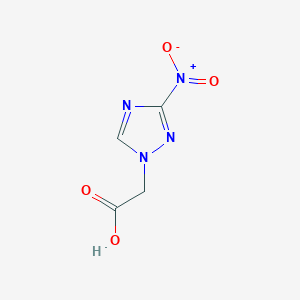

Benzo[b][1,4]oxazin-3(4H)-ones undergo various chemical reactions, including Smiles rearrangement, which is pivotal for introducing diverse functional groups. These compounds exhibit reactivity towards nucleophiles and electrophiles, enabling the synthesis of a wide array of derivatives. The presence of bromo and chloro substituents can make these compounds suitable for further functionalization through nucleophilic substitution reactions (Fang et al., 2011).

Physical Properties Analysis

The physical properties of 6-bromo-8-chloro-2H-benzo[b][1,4]oxazin-3(4H)-one derivatives, such as melting points, solubility, and crystalline structure, are influenced by their molecular structure. Halogenated derivatives tend to have higher melting points and lower solubility in polar solvents compared to their non-halogenated counterparts. The crystalline structure is determined by X-ray crystallography, revealing information about molecular packing, hydrogen bonding, and pi-pi stacking interactions (Zhou et al., 2014).

Chemical Properties Analysis

The chemical properties of these compounds, such as reactivity, stability, and functional group compatibility, are key for their application in synthesis and potential industrial applications. The electron-withdrawing nature of the bromo and chloro substituents affects the electron density of the aromatic ring, influencing its reactivity towards various chemical transformations. These properties are crucial for designing synthetic strategies for novel compounds with desired biological or physical properties (Soleimani et al., 2010; 2012).

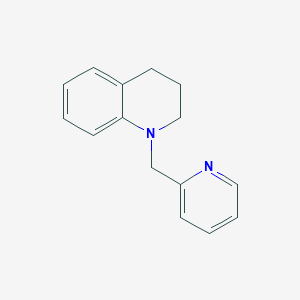

Wissenschaftliche Forschungsanwendungen

-

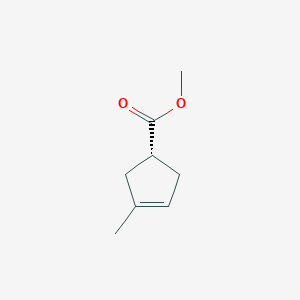

Catalytic Protodeboronation of Pinacol Boronic Esters

- Field : Organic Chemistry

- Application : This research involves the catalytic protodeboronation of pinacol boronic esters, which are valuable building blocks in organic synthesis .

- Method : The process involves a radical approach to protodeboronation, paired with a Matteson–CH2– homologation .

- Results : This protocol allows for formal anti-Markovnikov alkene hydromethylation, a valuable but previously unknown transformation .

-

Electrochemical Bromofunctionalization of Alkenes

- Field : Organic & Biomolecular Chemistry

- Application : This research investigates the electrochemical generation of bromine from hydrobromic acid in a flow electrochemical reactor .

- Method : Various alkenes could be converted to their corresponding dibromides, bromohydrines, bromohydrin ethers and cyclized products .

- Results : The optimal concentration of hydrobromic acid was identified at 180 mM which resulted in a yield of 85% of the bromohydrin and 9% of the dibromide .

Safety And Hazards

Eigenschaften

IUPAC Name |

6-bromo-8-chloro-4H-1,4-benzoxazin-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrClNO2/c9-4-1-5(10)8-6(2-4)11-7(12)3-13-8/h1-2H,3H2,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HARMFWNFNHJNIM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC2=C(O1)C(=CC(=C2)Br)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20558472 |

Source

|

| Record name | 6-Bromo-8-chloro-2H-1,4-benzoxazin-3(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20558472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.49 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-8-chloro-2H-benzo[B][1,4]oxazin-3(4H)-one | |

CAS RN |

121564-96-3 |

Source

|

| Record name | 6-Bromo-8-chloro-2H-1,4-benzoxazin-3(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20558472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.